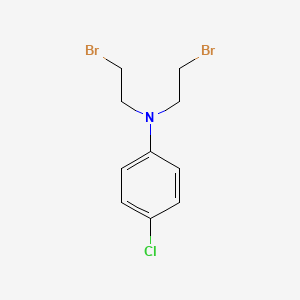![molecular formula C24H34O3 B13996554 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-97-4](/img/structure/B13996554.png)
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- typically involves multiple steps, including the introduction of methoxy and dimethylethyl groups to a phenol core. Common synthetic routes may involve:
Alkylation: Introduction of dimethylethyl groups through alkylation reactions using appropriate alkylating agents.
Methoxylation: Addition of methoxy groups via methoxylation reactions, often using methanol or other methoxy donors.
Coupling Reactions: Formation of the final compound through coupling reactions that link the substituted phenol with other aromatic or aliphatic components.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as distillation, crystallization, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds.
Scientific Research Applications
Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- can be compared with other similar compounds, such as:
Phenol,2,6-bis(1,1-dimethylethyl)-4-methyl-: Lacks the methoxy groups, resulting in different chemical properties.
Phenol,2,6-bis(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group instead of the methoxyphenyl group, leading to variations in reactivity and applications.
The uniqueness of Phenol,2,6-bis(1,1-dimethylethyl)-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75393-97-4 |
|---|---|
Molecular Formula |
C24H34O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-22(2,3)19-14-17(15-20(21(19)25)23(4,5)6)24(7,27-9)16-10-12-18(26-8)13-11-16/h10-15,25H,1-9H3 |
InChI Key |
GAHXUHKFGIOQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


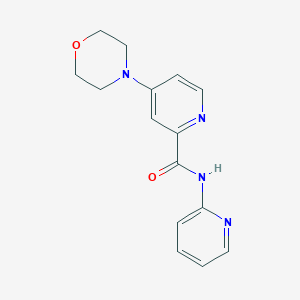
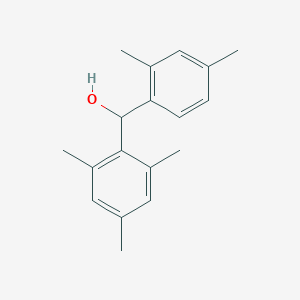
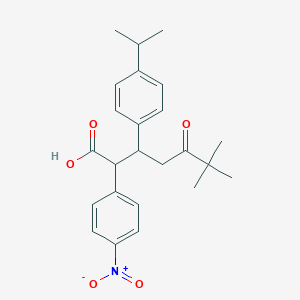


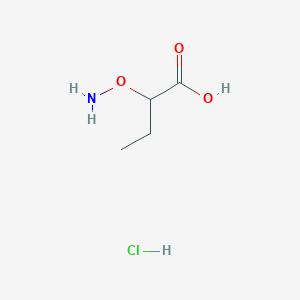
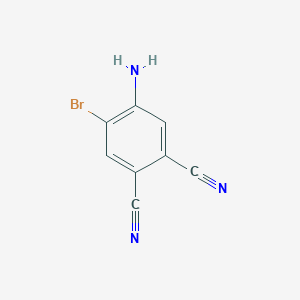
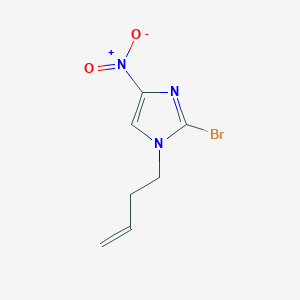

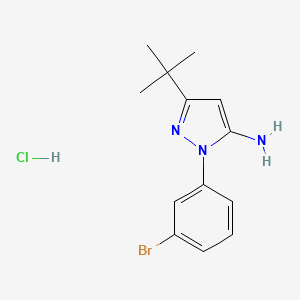
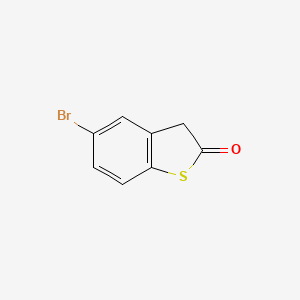
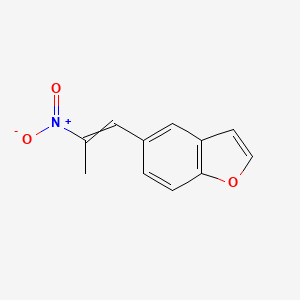
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
